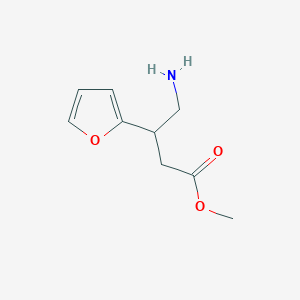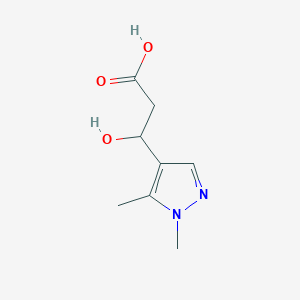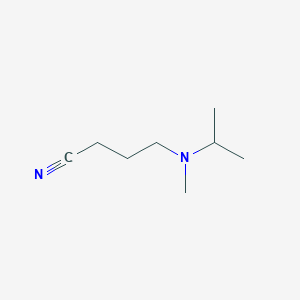
4-(Isopropyl(methyl)amino)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropyl(methyl)amino)butanenitrile is an organic compound with the molecular formula C8H16N2. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with an isopropyl(methyl)amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method for synthesizing nitriles involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods
Industrial production of nitriles often involves ammoxidation, where an alcohol (such as butanol) reacts with ammonia and oxygen to form the nitrile. This method is efficient and widely used in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Nitriles can undergo hydrolysis to form carboxylic acids or amides, depending on the reaction conditions.
Substitution: The cyano group in nitriles can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst.
Hydrolysis Agents: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Substitution Reagents: Ammonia, alkyl halides.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids, amides.
Substitution: Amines, other substituted nitriles.
Aplicaciones Científicas De Investigación
4-(Isopropyl(methyl)amino)butanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Isopropyl(methyl)amino)butanenitrile depends on its specific applicationThe cyano group can participate in nucleophilic and electrophilic reactions, while the isopropyl(methyl)amino group can form hydrogen bonds and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Butanenitrile: A simpler nitrile with the formula C4H7N, used as a precursor in organic synthesis.
Isobutyronitrile: A branched nitrile with similar properties and applications.
Propanenitrile: Another simple nitrile used in various chemical reactions.
Uniqueness
4-(Isopropyl(methyl)amino)butanenitrile is unique due to the presence of both the isopropyl(methyl)amino group and the cyano group, which provide distinct reactivity and potential for diverse applications. Its structure allows for specific interactions in biological systems, making it valuable in pharmaceutical research .
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
4-[methyl(propan-2-yl)amino]butanenitrile |
InChI |
InChI=1S/C8H16N2/c1-8(2)10(3)7-5-4-6-9/h8H,4-5,7H2,1-3H3 |
Clave InChI |
DBHFHGLQXFGRCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



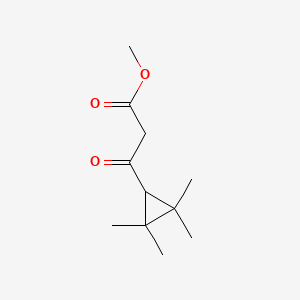
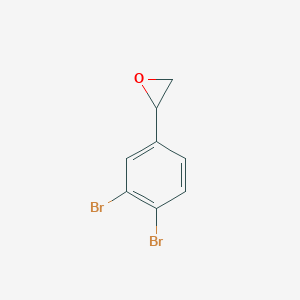
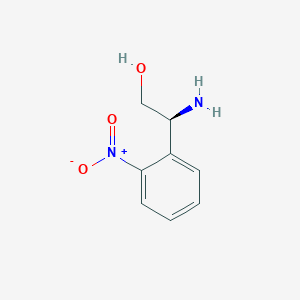
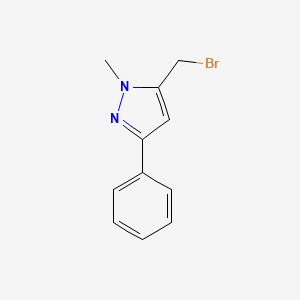
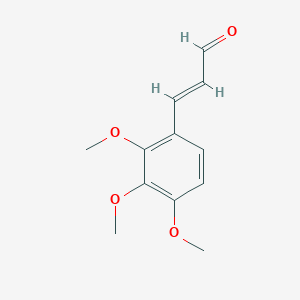
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
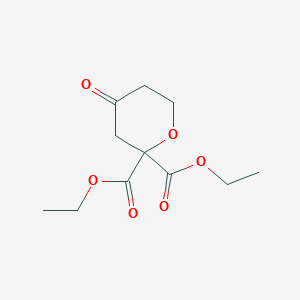
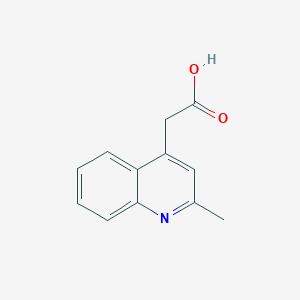
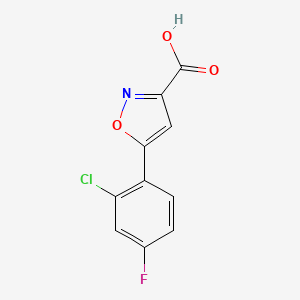

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
